N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-18(25-21-17)24-11-16(22)19-14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKXPRAOAMKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with 3-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The methoxy group and the thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. The synthesis typically involves the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with 3-methoxyphenylacetyl chloride in the presence of a base like triethylamine. This method allows for the production of the desired compound with high purity and yield under controlled conditions.
Medicinal Chemistry
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown potential therapeutic properties:
- Anticancer Activity : Studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective activity against gastric and colon cancer cells . The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer progression.
- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects, particularly as a potential inhibitor of lipoxygenase pathways, which are crucial in inflammatory responses . Molecular docking studies suggest promising interactions with target enzymes.
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains and fungi . The presence of sulfur and nitrogen in the thiadiazole ring enhances their ability to disrupt microbial cell functions.
Material Science
The compound's unique chemical properties make it suitable for developing new materials:
- Polymer Chemistry : this compound can serve as a building block for synthesizing advanced polymers with specific functionalities. Its reactivity allows for modifications that can tailor material properties for industrial applications.
Agricultural Applications
There is emerging interest in the use of thiadiazole derivatives as agrochemicals due to their antifungal and antibacterial properties. They can potentially be developed into effective agents for protecting crops from various pathogens .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole/Triazole Cores
a) Ethyl 2-(2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)thio)Acetamido)Acetate (864918-14-9)
- Key Differences : The acetamide group is esterified (ethyl ester) instead of being directly linked to a 3-methoxyphenyl group.
- Implications : The ester group may enhance solubility but reduce metabolic stability compared to the aryl acetamide in the target compound. Hydrolysis in vivo could convert this prodrug into an active form .
b) N-(5-((2-Oxo-2-(p-Tolylamino)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide (7)
- Key Differences : The thiadiazole is substituted with a phenylpropanamide chain instead of a methoxyphenyl group.
- Implications : The bulky phenylpropanamide may hinder membrane permeability but could improve selectivity for hydrophobic binding pockets .
c) 2-(2-Carbamimidamido-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-yl)-N-(3-Methoxyphenyl)Acetamide (ZINC C13637710)
- Key Differences : Replaces the thiadiazole with a dihydrothiazole ring and introduces a carbamimidamido group.
Analogues with Varying Aryl Substituents
a) N-(4-(3-(3-Fluorophenyl)-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazol-5-yl)-2-((3-Methoxyphenyl)Thio)Phenyl)Acetamide (18c)
- Key Differences : Incorporates a fluorophenyl group and a tetrahydropyran-protected pyrazole.
- Implications : The electron-withdrawing fluorine enhances metabolic stability but may reduce solubility. The pyrazole could introduce additional hydrogen-bonding interactions .
b) 2-((4-((4-Methoxyphenyl)Amino)Pteridin-2-yl)Amino)Ethanol (12)
- Key Differences: Replaces the thiadiazole with a pteridine ring and includes an ethanolamine side chain.
Table 1: Key Pharmacological Parameters of Selected Analogues
Mechanistic and Binding Insights
- Thiadiazole vs. Triazoles, however, may form stronger hydrogen bonds due to additional nitrogen atoms .
- Role of the 3-Methoxyphenyl Group : The methoxy substituent enhances electron density, possibly improving π-π stacking with aromatic residues in target proteins (e.g., EGFR or CDK5/p25) .
- Thioether Linkage : The sulfur atom may participate in hydrophobic interactions or act as a hydrogen bond acceptor, as seen in docking studies of similar compounds .
Biological Activity
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H18N4OS, featuring a thiadiazole ring and two aromatic substituents. The presence of the methoxy group and the thiadiazole moiety are critical for its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to their active sites, thereby affecting various biochemical pathways that lead to its therapeutic effects .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:
These findings indicate that modifications on the thiadiazole core can significantly influence cytotoxicity against cancer cells.
Antimicrobial Activity
Thiadiazoles have also been evaluated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against various bacterial and fungal strains. For example:
| Compound | Microbial Target | Activity | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | Inhibitory Effect | |
| 1,3,4-Thiadiazole Derivatives | Candida albicans | Notable Antifungal Activity |
These results suggest that this compound may possess similar antimicrobial properties.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of functional groups such as methoxy and thio can enhance their anti-inflammatory potential by modulating inflammatory pathways in various tissues.
Case Studies
A notable study focused on the synthesis and evaluation of various thiadiazole derivatives for anticancer activity against different human cancer cell lines. The study highlighted that structural modifications significantly impacted biological activity . For instance:
- Compound with Methoxy Group : Demonstrated higher inhibitory potency against prostate cancer cell lines compared to other derivatives.
Q & A
Basic: What are the common synthetic routes for N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
A key approach involves coupling thiadiazole-thiol intermediates with substituted acetamide precursors. For example:
- Step 1 : React 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether linkage.
- Step 2 : Introduce the N-(3-methoxyphenyl) group via nucleophilic substitution or condensation reactions.
- Monitoring : Use TLC to track reaction progress, and purify via recrystallization or column chromatography .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization typically involves:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretching at ~3468 cm⁻¹) .
- NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm in ¹H NMR) and aromatic integration patterns .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure and tautomeric forms, as demonstrated in triazole-thione analogs .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps .
- Catalysis : Use potassium carbonate or triethylamine to deprotonate thiol groups and accelerate coupling .
- Temperature Control : Room-temperature stirring minimizes side reactions (e.g., hydrolysis of chloroacetyl intermediates) .
- Workup Strategies : Quenching with ice-water precipitates crude products, enabling efficient purification .
Advanced: How can contradictions in spectral data or structural ambiguities be resolved?
- Comparative Analysis : Cross-reference IR, NMR, and MS data with structurally similar compounds (e.g., triazole-thiadiazole hybrids) to confirm substituent positions .
- Tautomerism Studies : Investigate thione-thiol tautomerism via dynamic NMR or computational methods (e.g., DFT calculations) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry, as applied to related 1,3,4-thiadiazole derivatives .
Advanced: What methodologies are used to evaluate its pharmacological activity?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria and fungi using agar diffusion or microdilution methods, comparing with reference drugs like ciprofloxacin .
- In Vivo Models : Assess hypoglycemic or anti-inflammatory activity in rodent models (e.g., Wistar albino mice) via glucose tolerance tests or cytokine profiling .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups, aryl rings) and correlate changes with bioactivity trends .
Advanced: How can researchers address solubility challenges in biological testing?
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility, as seen in acetamide derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What are the key safety considerations during synthesis and handling?
- Toxic Intermediates : Chloroacetyl chloride is corrosive; use fume hoods and PPE .
- Storage : Store final compounds at 2–8°C in airtight containers to prevent degradation .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .
Advanced: What computational tools aid in predicting its reactivity or binding modes?
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock or Schrödinger Suite .
- QSAR Modeling : Correlate electronic parameters (e.g., logP, HOMO/LUMO energies) with observed bioactivity .
- MD Simulations : Study stability in biological membranes or protein-binding pockets over nanosecond timescales .
Basic: How is the purity of the compound validated for research use?
- HPLC : Achieve ≥95% purity using C18 columns and gradient elution (e.g., acetonitrile/water) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm stoichiometry .
- Melting Point : Consistency with literature values (e.g., sharp melting at 180–185°C) indicates purity .
Advanced: What strategies are employed to explore its mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) .
- Gene Expression Profiling : Use RNA-seq or qPCR to identify differentially expressed pathways in treated cells .
- Metabolic Stability Studies : Incubate with liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
